molecular formula C19H21N3O3S B13785964 2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid CAS No. 6623-74-1

2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid

Cat. No.: B13785964
CAS No.: 6623-74-1
M. Wt: 371.5 g/mol
InChI Key: WHIUBOXMPXCXCR-JMIUGGIZSA-N
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Description

2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid is a complex organic compound with the molecular formula C19H21N3O3S This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazinylidene group and a carbamothioyl group

Preparation Methods

The synthesis of 2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid involves multiple steps. One common synthetic route includes the reaction of 2-hydroxy-6-methyl-3-propan-2-ylphenyl isothiocyanate with hydrazine hydrate, followed by the condensation with 2-formylbenzoic acid under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to ensure complete reaction.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

6623-74-1

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C19H21N3O3S/c1-11(2)14-9-8-12(3)16(17(14)23)21-19(26)22-20-10-13-6-4-5-7-15(13)18(24)25/h4-11,23H,1-3H3,(H,24,25)(H2,21,22,26)/b20-10-

InChI Key

WHIUBOXMPXCXCR-JMIUGGIZSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)C(C)C)O)NC(=S)N/N=C\C2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)O)NC(=S)NN=CC2=CC=CC=C2C(=O)O

Origin of Product

United States

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